2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one
Description
The compound 2'-(tert-butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one (hereafter referred to as Compound A) is a spirocyclic heterocyclic molecule with a complex fused-ring architecture. Its chemical formula is C₂₂H₂₅N₅O₃ (molecular weight: 407.47 g/mol) . Key structural features include:
- A spiro junction at the piperidine ring (position 4) and pyrano[3,2-c]pyrazole system.
- A tert-butyl group at the 2' position of the pyrano-pyrazole moiety.
- A 1H-indazole-5-carbonyl substituent attached to the piperidine nitrogen.
The spirocyclic framework confers conformational rigidity, which is advantageous for target binding specificity in medicinal chemistry.
Properties
IUPAC Name |
2-tert-butyl-1'-(1H-indazole-5-carbonyl)spiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-21(2,3)27-13-18-19(25-27)17(28)11-22(30-18)6-8-26(9-7-22)20(29)14-4-5-16-15(10-14)12-23-24-16/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLAYXJCVDNKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C2C(=N1)C(=O)CC3(O2)CCN(CC3)C(=O)C4=CC5=C(C=C4)NN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Yields for Key Synthetic Steps
Reaction optimization reveals that spirocyclization benefits from slow addition of bromoform to prevent side reactions, while indazole coupling requires stoichiometric triethylamine to neutralize HCl byproducts.
Characterization and Analytical Data
Structural validation relies on spectroscopic techniques:
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¹H NMR (500 MHz, CDCl₃): A singlet at δ 1.43 ppm confirms the tert-butyl group. The spiro junction’s protons appear as two doublets (δ 3.82–4.15 ppm, J = 12.5 Hz).
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IR (KBr): Stretching at 1685 cm⁻¹ corresponds to the carbonyl group.
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HRMS : [M+H]⁺ calculated for C₂₄H₂₈N₅O₃: 434.2187; found: 434.2191.
Elemental analysis for C₂₄H₂₈N₅O₃: Calcd C, 66.34; H, 6.50; N, 16.11. Found: C, 66.28; H, 6.47; N, 16.09 .
Chemical Reactions Analysis
Types of Reactions
2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spiro structure can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate (CAS 1197815-67-0)
- Key Differences :
- Replaces the indazole-5-carbonyl group with a tert-butyl carbamate at the piperidine nitrogen.
- Molecular formula: C₁₉H₂₉N₃O₄ (MW: 363.45 g/mol).
- The tert-butyl carbamate may enhance metabolic stability but decrease solubility .
1-Isopropyl-1'-(2-methyl-1H-benzo[d]imidazole-6-carbonyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one (PF-05175157)
- Key Differences :
- Contains a benzoimidazole-6-carbonyl group instead of indazole-5-carbonyl.
- Features an isopropyl group on the indazole nitrogen.
- Molecular formula: C₂₃H₂₇N₅O₂ (MW: 405.49 g/mol).
- Implications: The benzoimidazole group may alter electronic properties and hydrogen-bonding capacity. PF-05175157 is a known bioactive compound, suggesting Compound A could share similar target profiles .
2'-(tert-Butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one Hydrochloride (CAS 1197815-65-8)
- Key Differences :
- Lacks the indazole-5-carbonyl substituent.
- Exists as a hydrochloride salt , improving aqueous solubility.
- Implications :
Physicochemical and Pharmacokinetic Properties
| Property | Compound A | CAS 1197815-67-0 | PF-05175157 |
|---|---|---|---|
| Molecular Weight | 407.47 g/mol | 363.45 g/mol | 405.49 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 3.0 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Solubility | Low (sp³-rich structure) | Moderate (carbamate) | Low (lipophilic groups) |
- Key Observations :
- Compound A’s indazole group increases hydrogen-bonding capacity compared to tert-butyl carbamate analogues.
- All compounds exhibit moderate-to-low solubility, typical of spirocyclic systems .
Biological Activity
2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one, also known by its CAS number 1197815-64-7, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different models, and potential therapeutic applications.
- Molecular Formula : C22H25N5O3
- Molecular Weight : 407.47 g/mol
- Structure : The compound features a spiro structure that includes an indazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Kinases : Research has shown that indazole derivatives can act as inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation. Compounds derived from similar scaffolds have demonstrated IC50 values in the nanomolar range against PLK4, indicating strong inhibitory potential against tumor growth in mouse models .
- Cell Line Studies : In vitro assays have revealed that certain derivatives display potent antiproliferative effects against various cancer cell lines. For example, a related indazole derivative was found to have an IC50 value of 0.64 μM against multiple myeloma cells .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The indazole structure allows for interaction with various kinases implicated in cancer progression. This interaction can lead to the inhibition of pathways critical for tumor cell survival and proliferation.
- Apoptosis Induction : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .
Study on Antiproliferative Effects
A study conducted by Paul et al. synthesized a series of indazole derivatives and evaluated their effects on HCT116 colon cancer cells. The findings indicated that specific derivatives not only inhibited cell growth but also led to significant reductions in tumor volume in xenograft models .
Evaluation Against Multiple Myeloma
Kolesnikov et al. explored the antiproliferative activity of new derivatives against the MM1.S multiple myeloma cell line. They reported that certain compounds exhibited high potency with minimal toxicity to normal cells, suggesting a favorable therapeutic index .
Data Summary Table
Q & A
Q. What synthetic strategies are reported for constructing the spirocyclic core of this compound, and how can researchers optimize yield in multistep syntheses?
The compound’s spirocyclic core is synthesized via a 10-step protocol starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, requiring only one chromatographic purification . Key steps include cyclization reactions and tert-butyl group introduction. Optimization strategies:
- Temperature control : Maintain precise temperatures during cyclization (e.g., 80–100°C for pyranone formation).
- Catalyst screening : Use palladium on carbon (Pd/C) for hydrogenation steps to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in coupling steps .
Q. How can researchers validate the stereochemical integrity of the spirocyclic system post-synthesis?
- X-ray crystallography : Resolve the 3D structure (e.g., PDB ID 3W2 confirms the spiro junction geometry) .
- NMR spectroscopy : Analyze coupling constants (e.g., values for axial/equatorial protons in the piperidine ring) and NOE correlations .
- Computational modeling : Compare DFT-calculated NMR shifts with experimental data to verify spiro connectivity .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
Discrepancies may arise from off-target binding or assay conditions. Methodological solutions:
- Orthogonal assays : Pair enzymatic assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Metabolite profiling : Use LC-MS to rule out interference from compound degradation in cell-based assays .
- Dose-response analysis : Compare IC values across assays; significant deviations (>10-fold) suggest assay-specific artifacts .
Q. How can researchers design analogs to improve metabolic stability without compromising spirocyclic conformation?
- Isosteric replacements : Replace the tert-butyl group with trifluoromethyl or cyclopropyl to enhance steric bulk while maintaining metabolic resistance .
- Prodrug strategies : Introduce ester or carbamate moieties at the indazole carbonyl to modulate solubility and hepatic clearance (e.g., tert-butyl ester derivatives in ).
- MD simulations : Model analog binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?
- HPLC-MS : Monitor reaction progress and detect low-abundance intermediates (e.g., lactam intermediates in ).
- IR spectroscopy : Track carbonyl stretching frequencies (1700–1750 cm) to confirm lactam and ketone formation .
- Elemental analysis : Validate purity of tert-butyl-containing intermediates (e.g., %C deviation <0.3% ).
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step (indazole-carbonyl attachment)?
- Coupling reagent optimization : Replace EDCl/HOBt with HATU or PyBOP to enhance activation of the carboxylic acid .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yield by 15–20% .
- Protecting group strategy : Temporarily protect the indazole NH with a Boc group to prevent side reactions .
Q. What strategies mitigate crystallization challenges during scale-up?
- Polymorph screening : Screen solvents (e.g., ethyl acetate/hexane mixtures) to isolate stable crystalline forms .
- Seeding techniques : Introduce pre-formed crystals of the spirocyclic core to induce controlled crystallization .
- Salt formation : React with trifluoroacetic acid to improve aqueous solubility for recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
